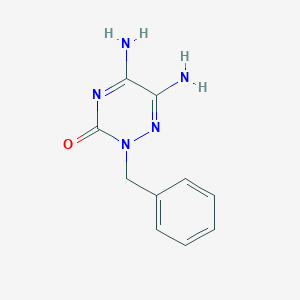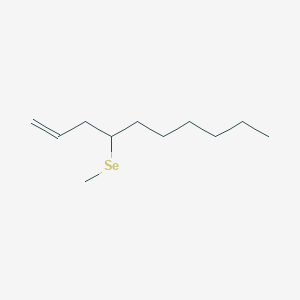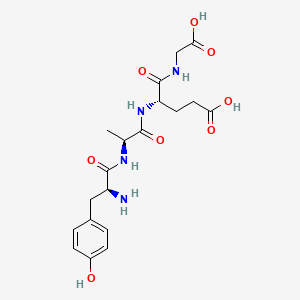
H-Tyr-Ala-Glu-Gly-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Tyr-Ala-Glu-Gly-OH is a tetrapeptide consisting of the amino acids tyrosine, alanine, glutamic acid, and glycine Peptides like this one are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Tyr-Ala-Glu-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process involves:
Activation of the Carboxyl Group: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or hydroxybenzotriazole (HOBt).
Coupling Reaction: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow further reactions.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that use SPPS. These machines can efficiently produce large quantities of peptides with high purity. Additionally, purification methods such as high-performance liquid chromatography (HPLC) are used to ensure the final product’s quality.
Chemical Reactions Analysis
Types of Reactions
Peptides like H-Tyr-Ala-Glu-Gly-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Various chemical reagents depending on the desired modification.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiols.
Scientific Research Applications
Peptides like H-Tyr-Ala-Glu-Gly-OH have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and as models for studying peptide chemistry.
Biology: Serve as substrates for enzymes, signaling molecules, and structural components in cells.
Medicine: Potential therapeutic agents for various diseases, including cancer and metabolic disorders.
Industry: Used in the development of new materials, cosmetics, and food additives.
Mechanism of Action
The mechanism of action of peptides like H-Tyr-Ala-Glu-Gly-OH involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular functions. For example, peptides can act as enzyme inhibitors, receptor agonists, or signaling molecules.
Comparison with Similar Compounds
Similar Compounds
H-His-Ala-Glu-Gly-OH: Another tetrapeptide with similar properties but different biological activities.
H-Tyr-Ala-Glu-Gly-NH2: An amide derivative of H-Tyr-Ala-Glu-Gly-OH with potentially different stability and activity.
Uniqueness
This compound is unique due to its specific amino acid sequence, which determines its distinct biological activity and potential applications. The presence of tyrosine, alanine, glutamic acid, and glycine in this specific order imparts unique chemical and biological properties to the peptide.
Properties
CAS No. |
61037-73-8 |
|---|---|
Molecular Formula |
C19H26N4O8 |
Molecular Weight |
438.4 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-5-(carboxymethylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C19H26N4O8/c1-10(22-18(30)13(20)8-11-2-4-12(24)5-3-11)17(29)23-14(6-7-15(25)26)19(31)21-9-16(27)28/h2-5,10,13-14,24H,6-9,20H2,1H3,(H,21,31)(H,22,30)(H,23,29)(H,25,26)(H,27,28)/t10-,13-,14-/m0/s1 |
InChI Key |
NTLVTHRGNSITGQ-BPNCWPANSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1,2-Dihydro-5H-tetrazol-5-ylidene)-8-[(propan-2-yl)oxy]quinolin-4(3H)-one](/img/structure/B14580955.png)
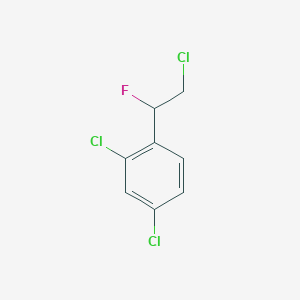
![2,3,4,7,7-Pentachloro-5,5-dimethyl-1-azabicyclo[2.2.1]hept-2-ene](/img/structure/B14580973.png)
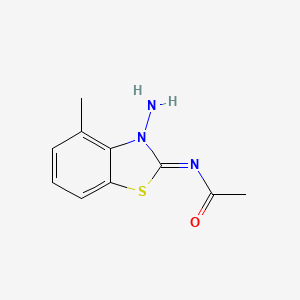
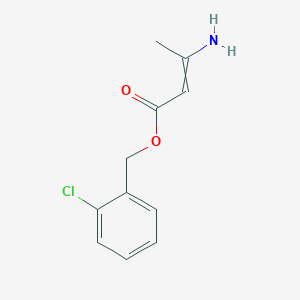
![2-Azoniaspiro[4.5]decane, 2-methyl-2-(2-methylpropyl)-, iodide](/img/structure/B14580988.png)
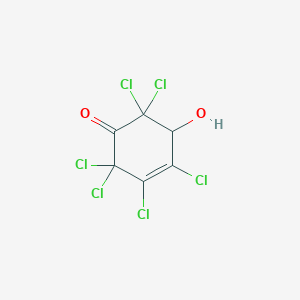
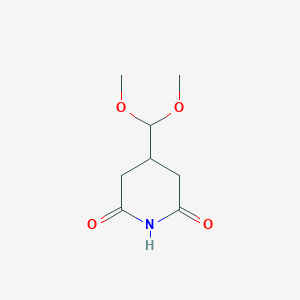
![2-{3-[4-(Propan-2-yl)phenyl]butylidene}hydrazine-1-carbothioamide](/img/structure/B14581003.png)
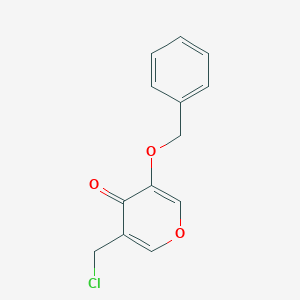
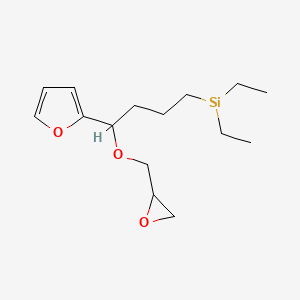
![3,4-Dimethyl-1-[(octyloxy)methyl]-2,5-dihydro-1H-1lambda~5~-phosphole-1-thione](/img/structure/B14581029.png)
